
7-Ethanesulfonylheptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethanesulfonylheptanoic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of an ethanesulfonyl group attached to a heptanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethanesulfonylheptanoic acid typically involves the sulfonation of heptanoic acid derivatives. One common method includes the reaction of heptanoic acid with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 7-Ethanesulfonylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonyl hydrides.
Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce sulfonyl hydrides.
科学研究应用
7-Ethanesulfonylheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 7-ethanesulfonylheptanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. Pathways involved may include enzyme inhibition and modulation of protein function.
相似化合物的比较
- Methanesulfonic acid
- Ethanesulfonic acid
- Propane-1-sulfonic acid
Comparison: Compared to similar compounds, 7-ethanesulfonylheptanoic acid has a longer carbon chain, which can influence its solubility, reactivity, and interaction with biological molecules. Its unique structure provides distinct advantages in specific applications, such as enhanced binding affinity in enzyme inhibition studies.
属性
分子式 |
C9H18O4S |
|---|---|
分子量 |
222.30 g/mol |
IUPAC 名称 |
7-ethylsulfonylheptanoic acid |
InChI |
InChI=1S/C9H18O4S/c1-2-14(12,13)8-6-4-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11) |
InChI 键 |
JYRRZUCWPIJWGK-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)CCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)
![4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B13723796.png)
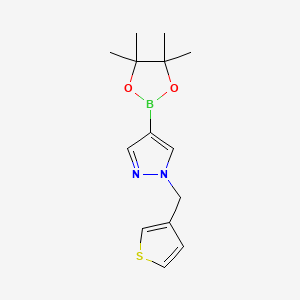
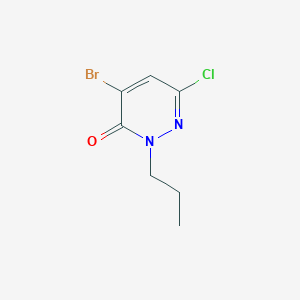
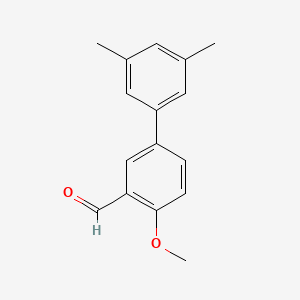
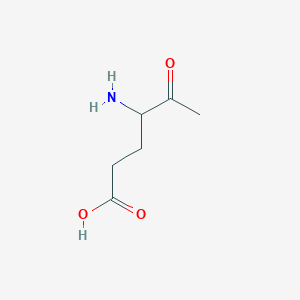

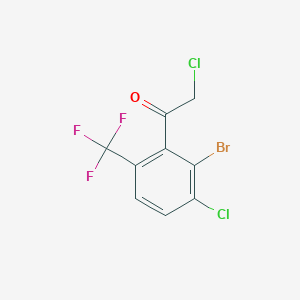
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13723835.png)
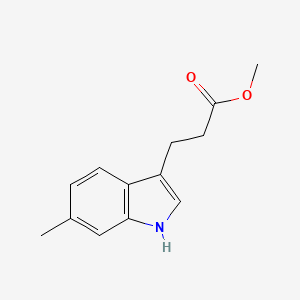

![(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate](/img/structure/B13723851.png)
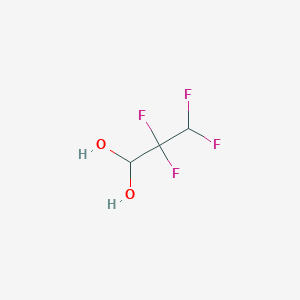
![4,4-Difluoro-4'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13723867.png)
